molecular formula C17H21NO2 B3851723 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol

1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol

Cat. No. B3851723
M. Wt: 271.35 g/mol
InChI Key: WOZKJWJWFPAMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol, also known as NAP, is a synthetic compound that has gained attention in the scientific research community for its potential therapeutic applications. NAP is a derivative of a naturally occurring compound, beta-amyloid, which is implicated in the development of Alzheimer's disease. The synthesis of NAP has been achieved through a multistep process that involves the use of various chemical reagents and techniques.

Mechanism of Action

The mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is not fully understood. However, it is believed that 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol exerts its neuroprotective effects by inhibiting the formation of beta-amyloid and reducing oxidative stress in the brain. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to enhance the activity of certain enzymes that are involved in the production of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have various biochemical and physiological effects in animal models. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to reduce inflammation and oxidative stress in the brain. In addition, 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its neuroprotective effects. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another advantage of using 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its ability to inhibit the formation of beta-amyloid, which is implicated in the development of Alzheimer's disease. However, one of the limitations of using 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol. One future direction is to investigate the potential of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in the treatment of other neurodegenerative disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another future direction is to investigate the potential of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol in combination with other drugs for the treatment of Alzheimer's disease. Additionally, future research could focus on the development of more efficient synthesis methods for 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol and the optimization of its pharmacological properties.

Scientific Research Applications

1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to have potential therapeutic applications in various scientific research areas. One of the most promising applications of 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol is in the treatment of Alzheimer's disease. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has been shown to inhibit the formation of beta-amyloid, which is implicated in the development of Alzheimer's disease. 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. In addition to Alzheimer's disease, 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol has also been investigated for its potential in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-17-7-6-13(15-4-2-3-5-16(15)17)12-18-10-8-14(19)9-11-18/h2-7,14,19H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZKJWJWFPAMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxynaphthalen-1-yl)methyl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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